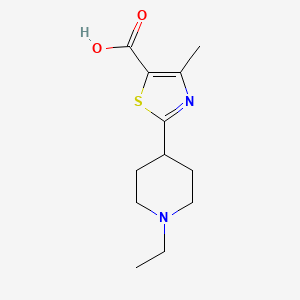

2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid

Übersicht

Beschreibung

The compound “2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the specific compound “2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid” is not directly mentioned in the search results.Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid” are not directly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Role of Carboxylic Acids in Plant Biology and Agriculture

Carboxylic acids, such as 1-aminocyclopropane-1-carboxylic acid (ACC), play critical roles in plant biology, acting as precursors to essential plant hormones like ethylene. Ethylene influences various physiological processes in plants, including fruit ripening and stress responses. Studies on ACC have shed light on its multifaceted role beyond being just an ethylene precursor, such as its involvement in plant growth regulation and stress resilience (B. V. D. Poel & D. Straeten, 2014).

Biocatalyst Inhibition and Industrial Biotechnology

In the realm of biotechnology, understanding the interaction between carboxylic acids and microbial biocatalysts is vital for optimizing the production of bio-renewable chemicals. Carboxylic acids such as hexanoic and octanoic acids are produced fermentatively and are valuable as precursors for various industrial chemicals. However, their inhibitory effects on microbes pose challenges for achieving desired yields, highlighting the need for metabolic engineering strategies to enhance microbial robustness (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).

Drug Synthesis and Pharmaceutical Applications

Carboxylic acid derivatives, including those derived from levulinic acid (LEV), are pivotal in drug synthesis. LEV and its derivatives serve as versatile precursors in the synthesis of various drugs, showcasing the critical role of carboxylic acids in medicinal chemistry. This versatility underscores the potential of biomass-derived carboxylic acids in reducing drug synthesis costs and enhancing reaction cleanliness, offering a sustainable alternative in pharmaceutical development (Mingyue Zhang et al., 2021).

Environmental Applications

Carboxylic acids and their derivatives also find applications in environmental science, such as in the treatment of organic pollutants through enzymatic degradation. The presence of carboxylic groups in molecules like redox mediators enhances the efficiency of pollutant degradation, illustrating the environmental significance of these compounds (Maroof Husain & Q. Husain, 2007).

Wirkmechanismus

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. For example, LY517717, an investigational oral direct inhibitor of activated Factor Xa, appears to interrupt thrombus formation without impairing platelet hemostatic function . The specific mechanism of action for “2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid” is not directly mentioned in the search results.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-ethylpiperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-3-14-6-4-9(5-7-14)11-13-8(2)10(17-11)12(15)16/h9H,3-7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIIJROSRQBBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C2=NC(=C(S2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)

![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)

![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)

![4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1472967.png)

![1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472974.png)